Perfluamine

Description

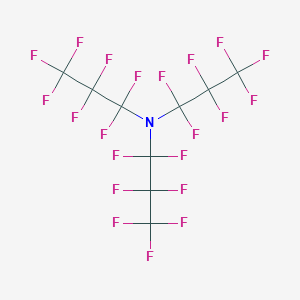

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F21N/c10-1(11,4(16,17)18)7(25,26)31(8(27,28)2(12,13)5(19,20)21)9(29,30)3(14,15)6(22,23)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJLKEVKNDUJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(N(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N(C3F7)3, C9F21N | |

| Record name | 1-Propanamine, 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059834 | |

| Record name | Perfluamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

130 °C | |

| Record name | PERFLUAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.822 25 °C/4 °C | |

| Record name | PERFLUAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

20 mm Hg @ 37 °C | |

| Record name | PERFLUAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

338-83-0 | |

| Record name | Perfluorotripropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T396UK091 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERFLUAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling "Perfluamine": A Look into a Non-Standard Chemical Term

A comprehensive search of chemical literature and databases reveals that "Perfluamine" is not a recognized or standard name for any known chemical compound. As a result, a detailed technical guide on its chemical structure, properties, and associated experimental protocols cannot be provided. The information requested, including quantitative data for tables and specific signaling pathways or experimental workflows for visualization, is not available for a compound that is not documented in the scientific record.

It is possible that "Perfluamine" may be a typographical error, a proprietary name not in the public domain, or a misnomer for a different class of compounds. The "perfluoro-" prefix in chemistry denotes a compound where all hydrogen atoms on the carbon backbone have been replaced by fluorine atoms. An "amine" is a compound containing a nitrogen atom with a lone pair. Therefore, a "perfluamine" would conceptually be a perfluorinated amine.

While a guide on a specific entity named "Perfluamine" is not feasible, this document provides a general overview of perfluorinated amines, a class of compounds to which a hypothetical "Perfluamine" might belong.

General Properties of Perfluorinated Amines

Perfluorinated amines are a subset of organofluorine compounds characterized by their high stability and inertness. The presence of strong carbon-fluorine bonds imparts unique properties to these molecules.

A table summarizing the general, qualitative properties of perfluorinated amines is presented below:

| Property | General Trend |

| Thermal Stability | Exceptionally high, resistant to high temperatures. |

| Chemical Inertness | Resistant to most chemical reagents, including strong acids and bases. |

| Boiling Point | Generally lower than their hydrocarbon counterparts with similar molecular weight. |

| Vapor Pressure | High, indicating they are volatile. |

| Dielectric Constant | Low, making them excellent insulators. |

| Solubility | Generally low in both water and hydrocarbon solvents (fluorophilic). |

| Surface Tension | Very low. |

Hypothetical Structure of a Perfluorinated Amine

To illustrate the concept, a DOT language script is provided below to generate a diagram of a simple, hypothetical perfluorinated amine: perfluorotrimethylamine ((CF3)3N). This serves as a conceptual representation of what a "perfluamine" might look like structurally.

Experimental Protocols for Perfluorinated Compounds

Detailed experimental protocols are specific to the compound being studied. However, general methodologies for the synthesis and analysis of perfluorinated compounds often involve specialized techniques due to their unique properties.

A generalized workflow for the synthesis and characterization of a novel perfluorinated compound is outlined in the diagram below.

Synthesis of Perfluorotripropylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of perfluorotripropylamine (C₉F₂₁N), a perfluorinated amine with significant applications in the electronics and medical fields. This document details the core synthetic methodologies, including direct fluorination, electrochemical fluorination (the Simons process), and the use of high-valency metal fluorides (the Fowler process). It includes detailed experimental protocols derived from available literature, comparative data on reaction yields and product purity, and visualizations of the synthetic pathways and workflows.

Introduction to Perfluorotripropylamine

Perfluorotripropylamine is a colorless, odorless, and chemically inert liquid. Its high thermal stability, excellent dielectric properties, and capacity to dissolve and transport gases like oxygen have led to its use as a heat transfer fluid, a component in artificial blood substitutes, and in various electronic applications. The synthesis of this compound is challenging due to the high reactivity of fluorine and the need to replace all hydrogen atoms in the tripropylamine precursor with fluorine atoms without significant cleavage of the carbon-carbon bonds.

Synthetic Methodologies

There are three primary industrial and laboratory routes for the synthesis of perfluorotripropylamine. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability.

Continuous Direct Fluorination

This method involves the direct reaction of tripropylamine vapor with elemental fluorine gas, typically diluted with an inert gas, in a continuous flow reactor. This process offers the potential for large-scale production.

Electrochemical Fluorination (Simons Process)

The Simons process is a well-established electrochemical method for producing perfluorinated compounds. It involves the electrolysis of a solution of the organic precursor, in this case, tripropylamine, in anhydrous hydrogen fluoride.

Cobalt(III) Fluoride Fluorination (Fowler Process)

The Fowler process utilizes a high-valency metal fluoride, cobalt(III) fluoride, as a fluorinating agent. This method offers a more controlled reaction compared to direct fluorination with elemental fluorine.

Experimental Protocols

The following sections provide detailed experimental protocols for each synthesis method, based on available patent literature and scientific publications.

Protocol for Continuous Direct Fluorination

This protocol is based on a continuous production method described in patent literature.

1. Reactor Preparation:

-

A tubular reactor, typically made of Monel, nickel, stainless steel, or carbon steel, is filled with a packing material, which can be a cobalt-based catalyst.

-

The reactor is heated to the desired reaction temperature, typically between 200°C and 300°C.

-

A mixed gas of fluorine (20-50% by volume) and nitrogen is introduced into the reactor to activate the packing material.

2. Reactant Preparation and Introduction:

-

Liquid tripropylamine is fed into a vaporizer.

-

Nitrogen gas is passed through the vaporizer to dilute the tripropylamine vapor (e.g., to a 10-15% concentration).

-

The diluted tripropylamine vapor is continuously introduced into the heated fluorination reactor.

3. Fluorination Reaction:

-

A continuous stream of a fluorine-nitrogen mixed gas (e.g., 20% fluorine) is fed into the reactor concurrently with the tripropylamine vapor.

-

The molar ratio of fluorine to tripropylamine is maintained between 10:1 and 12:1.

-

The reaction temperature is maintained at a specific setpoint, for example, 200°C or 230°C.

-

The residence time of the reactants in the reactor is controlled, typically around 5 seconds.

4. Product Collection and Purification:

-

The gaseous reaction products exiting the reactor are collected.

-

The crude product is neutralized by washing with an aqueous solution of a base, such as 20% potassium hydroxide, until the pH is neutral.

-

The mixture is allowed to separate into aqueous and organic layers. The organic layer is collected.

-

The organic phase is washed three times with deionized water.

-

The washed organic phase is dried over anhydrous sodium sulfate.

-

The dried product is purified by fractional distillation. The fraction boiling between 127°C and 128°C is collected as perfluorotripropylamine.[1]

Protocol for Electrochemical Fluorination (Simons Process)

The Simons process is a widely used industrial method for producing perfluorinated compounds, including amines.

1. Electrolysis Cell Setup:

-

A Simons electrochemical cell, typically constructed from mild steel, is equipped with a stack of nickel plate electrodes (anode).

-

The cell is charged with anhydrous hydrogen fluoride (AHF).

-

The organic reactant, tripropylamine, is dissolved in the AHF to create the electrolyte solution.

2. Electrolysis:

-

A direct current is passed through the cell. The cell potential is typically maintained between 5 and 6 volts.[2]

-

The electrolysis is carried out at a controlled temperature.

-

During electrolysis, the hydrogen atoms on the tripropylamine molecule are replaced by fluorine atoms. Hydrogen gas is evolved at the cathode.

3. Product Recovery and Purification:

-

The crude perfluorinated product, being denser than the electrolyte, collects at the bottom of the cell.

-

The crude product is drained from the cell.

-

The product is washed with an alkaline aqueous solution to neutralize and remove residual hydrogen fluoride and by-products.

-

The washed product is then purified by fractional distillation to isolate the perfluorotripropylamine.

Mechanism Insight: The exact mechanism of the Simons process is still a subject of research, but it is believed to involve the formation of a high-valent nickel fluoride layer on the anode surface, which acts as the effective fluorinating agent.[3]

Protocol for Cobalt(III) Fluoride Fluorination (Fowler Process)

The Fowler process provides a method for vapor-phase fluorination using a solid fluorinating agent.

1. Preparation of Cobalt(III) Fluoride:

-

Cobalt(II) fluoride (CoF₂) is placed in a reactor.

-

A stream of elemental fluorine gas is passed over the CoF₂ at an elevated temperature (e.g., 250°C) to oxidize it to cobalt(III) fluoride (CoF₃).[4]

-

The reaction is: 2 CoF₂ + F₂ → 2 CoF₃.[5]

2. Fluorination of Tripropylamine:

-

The hydrocarbon feed, tripropylamine, is vaporized.

-

The tripropylamine vapor is passed over a heated bed of CoF₃.

-

The fluorination reaction occurs, replacing the hydrogen atoms with fluorine. The CoF₃ is reduced back to CoF₂.

-

The general reaction is: (C₃H₇)₃N + 42 CoF₃ → (C₃F₇)₃N + 21 HF + 42 CoF₂.

3. Product Separation and Purification:

-

The product vapor exiting the reactor is condensed and collected.

-

The crude product is washed with a basic solution to remove hydrogen fluoride.

-

The product is then purified by distillation.

4. Regeneration of Cobalt(III) Fluoride:

-

The resulting cobalt(II) fluoride can be regenerated by repeating step 1.

Mechanism Insight: The Fowler process is thought to proceed through a single electron transfer mechanism, which involves the formation of a carbocation intermediate. This intermediate can be prone to rearrangements, which may lead to a mixture of isomeric products.[5]

Data Presentation

The following table summarizes the quantitative data available for the different synthesis methods of perfluorotripropylamine.

| Synthesis Method | Reactants | Key Reaction Conditions | Reported Yield | Reported Purity | Reference |

| Continuous Direct Fluorination | Tripropylamine, Fluorine, Nitrogen | Reactor Temperature: 230°C; F₂:Tripropylamine mole ratio: 10:1; Residence time: 5s | ~68% | 97% | [1] |

| Electrochemical Fluorination (Simons Process) | Tripropylamine, Anhydrous Hydrogen Fluoride | Electrolysis at Nickel Anode | Generally ≤ 30% | Not specified | [1] |

| Cobalt(III) Fluoride Fluorination (Fowler Process) | Tripropylamine, Cobalt(III) Fluoride | Vapor phase reaction at elevated temperatures | Not specified for tripropylamine | Not specified |

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. CN103145561B - Continuous production method for perfluoro tripropylamine - Google Patents [patents.google.com]

- 2. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cobalt(III) fluoride - Wikipedia [en.wikipedia.org]

- 5. Fowler process - Wikipedia [en.wikipedia.org]

Perfluamine (CAS 338-83-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluamine, with the CAS number 338-83-0, is a perfluorinated tertiary amine, also known as perfluorotripropylamine. It is a chemically and biologically inert compound characterized by its high density, low surface tension, and capacity to dissolve large amounts of gases, including oxygen and carbon dioxide. These properties have led to its investigation and use in various industrial and biomedical applications, most notably as a component of first-generation artificial blood substitutes.

This technical guide provides an in-depth overview of Perfluamine, covering its chemical and physical properties, synthesis, applications with a focus on its role in drug development, available toxicological and pharmacokinetic data, and a discussion of its environmental fate.

Chemical and Physical Properties

Perfluamine is a colorless, odorless, and non-flammable liquid. Its fully fluorinated structure imparts high thermal stability and chemical inertness, making it resistant to acids, bases, and oxidizing agents.

Table 1: Physicochemical Properties of Perfluamine

| Property | Value | Reference(s) |

| CAS Number | 338-83-0 | [1] |

| Molecular Formula | C₉F₂₁N | [1] |

| Molecular Weight | 521.07 g/mol | [2] |

| Appearance | Colorless, odorless, transparent liquid | [3] |

| Density | 1.82 g/cm³ | [4] |

| Boiling Point | 125-135 °C | |

| Flash Point | 32.4 °C | [5] |

| Water Solubility | Insoluble | [6] |

| Oxygen Solubility (37 °C) | 45.3% (volume) | [3] |

| Carbon Dioxide Solubility (37 °C) | 166% (volume) | [3] |

Synthesis and Manufacturing

The primary method for synthesizing Perfluamine is through the electrochemical fluorination (ECF) of tripropylamine, often referred to as the Simons process. While detailed, proprietary industrial protocols are not publicly available, the general procedure involves the electrolysis of a solution of tripropylamine in anhydrous hydrogen fluoride. This process replaces all carbon-hydrogen bonds with carbon-fluorine bonds.

A continuous production method has also been described, which involves the reaction of tripropylamine vapor with a fluorine-nitrogen mixed gas in a fluorination reactor, followed by purification steps including alkali washing, water washing, and rectification.

Applications in Research and Drug Development

The most significant application of Perfluamine in the biomedical field has been its use as a component of the first-generation perfluorochemical (PFC) emulsion blood substitute, Fluosol-DA .

Role in Fluosol-DA

Fluosol-DA was a 20% w/v emulsion containing two perfluorocarbons: perfluorodecalin and perfluamine, in a 7:3 ratio. Perfluamine was included in the formulation to enhance the stability of the emulsion. Perfluorochemical emulsions like Fluosol-DA function as oxygen carriers due to the high solubility of oxygen in the PFC phase. Unlike hemoglobin-based oxygen carriers, PFCs transport oxygen via physical dissolution, resulting in a linear relationship between oxygen partial pressure and oxygen content.

Clinical studies in the 1980s evaluated Fluosol-DA for various indications, including the treatment of severe anemia in patients who refused blood transfusions and for oxygenating the myocardium during percutaneous transluminal coronary angioplasty (PTCA).

Table 2: Composition of Fluosol-DA (20%)

| Component | Concentration |

| Perfluorodecalin | 14% w/v |

| Perfluamine | 6% w/v |

| Pluronic F-68 | 2.7% w/v |

| Yolk Phospholipids | 0.4% w/v |

| Glycerol | 0.8% w/v |

| Electrolytes | q.s. |

Mechanism of Action as an Oxygen Carrier

The mechanism of oxygen transport by perfluorocarbon emulsions is based on the high solubility of respiratory gases in the PFC droplets. When the emulsion passes through the lungs, the PFCs become saturated with oxygen. In the tissues, where the partial pressure of oxygen is lower, the dissolved oxygen is released from the PFC droplets and diffuses to the cells. The small particle size of the emulsion droplets (typically less than 0.2 µm) allows them to perfuse capillaries that may be inaccessible to red blood cells, potentially improving oxygenation in ischemic tissues.

Other Research Applications

Perfluamine is also utilized as a hydrophobic carrier fluid in microfluidic devices for the stable generation of aqueous droplets. Its inertness and immiscibility with aqueous solutions make it suitable for this purpose.

Experimental Protocols

General Synthesis via Electrochemical Fluorination

-

Starting Material: Tripropylamine

-

Reagent: Anhydrous hydrogen fluoride

-

Apparatus: Simons electrochemical fluorination cell

-

General Procedure: A solution of tripropylamine in anhydrous hydrogen fluoride is subjected to electrolysis. The process is typically carried out at a low voltage to avoid the cleavage of carbon-carbon bonds. The perfluorinated product, Perfluamine, is collected and purified. Purification may involve distillation and washing with alkaline solutions to remove acidic byproducts.

Formulation of a Perfluorocarbon Emulsion (Conceptual)

-

Components: Perfluamine, a primary oxygen carrier (e.g., perfluorodecalin), a surfactant (e.g., Pluronic F-68), a co-surfactant (e.g., lecithin), an osmotic agent (e.g., glycerol), and an aqueous phase (e.g., saline).

-

Apparatus: High-pressure homogenizer.

-

General Procedure: The perfluorocarbons are mixed with the surfactants and the aqueous phase. This pre-emulsion is then passed through a high-pressure homogenizer multiple times to reduce the particle size to the desired range (typically <0.2 µm). The final emulsion is then sterilized. The stability of the emulsion is a critical parameter and is influenced by the composition and the homogenization process.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of Perfluamine is largely derived from studies of Fluosol-DA. After intravenous administration, the emulsion particles are taken up by the reticuloendothelial system (RES), primarily in the liver and spleen. The perfluorocarbons are not metabolized and are eliminated from the body unchanged, mainly through exhalation.

Table 3: Pharmacokinetic Parameters of Perfluamine (in the context of Fluosol-DA)

| Parameter | Species | Value | Reference(s) |

| Biological Half-Life (exponential) | Rat (liver and spleen) | 110 - 190 days | [2] |

| Biological Half-Life (linear) | Rat (liver and spleen) | 175 - 300 days | [2] |

| Biological Half-Life of Fluosol-DA | Anemic Patients | 24.3 ± 4.3 hours | [2] |

The pharmacodynamic effect of Perfluamine as part of Fluosol-DA is the enhancement of oxygen transport. Clinical studies have shown that administration of Fluosol-DA can increase the dissolved oxygen content in plasma. However, the overall impact on total oxygen content and patient survival in cases of severe anemia was found to be limited due to the relatively low concentration of the perfluorocarbons in the emulsion and its short intravascular persistence.

Toxicology and Safety

The acute toxicity of Perfluamine is generally considered to be low. However, as with other perfluorinated compounds, there are concerns about its long-term persistence in the body and the environment.

Table 4: Acute Toxicity Data for Perfluamine

| Test | Species | Route | Value | Reference(s) |

| LD50 | Rat | Ingestion | > 5,000 mg/kg | [7] |

| LC50 (4 hours) | Rat | Inhalation (vapor) | > 31.8 mg/l | [7] |

| Skin Irritation | Rabbit | Dermal | No significant irritation | [7] |

| Eye Irritation | Rabbit | Ocular | No significant irritation | [7] |

Some sources indicate that Perfluamine can be irritating to the eyes, respiratory system, and skin. Safety data sheets recommend handling in a well-ventilated area and using appropriate personal protective equipment.

Signaling Pathways

There is a lack of specific information in the public domain regarding the direct effects of Perfluamine on intracellular signaling pathways. Research on the biological effects of per- and polyfluoroalkyl substances (PFAS) has identified various potential targets, including nuclear receptors and pathways involved in oxidative stress. However, these studies have primarily focused on other PFAS compounds like PFOA and PFOS, and it is not possible to directly extrapolate these findings to Perfluamine without specific experimental evidence.

Environmental Fate and Regulatory Status

Perfluamine is a highly persistent compound due to the strength of the carbon-fluorine bond, which makes it resistant to environmental degradation. Its estimated atmospheric lifetime is in the thousands of years. There is also evidence of its potential for bioaccumulation in aquatic organisms.

Due to its very persistent and very bioaccumulative (vPvB) properties, Belgium has proposed the identification of Perfluamine as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation. This reflects growing regulatory scrutiny of persistent organic pollutants.

Conclusion

Perfluamine is a perfluorinated compound with unique physical and chemical properties that have enabled its use in specialized applications, most notably as a stabilizing component in the artificial blood substitute Fluosol-DA. While its role as an oxygen carrier has been demonstrated, the clinical efficacy of first-generation perfluorocarbon emulsions was limited. The high persistence and potential for bioaccumulation of Perfluamine have also raised environmental and regulatory concerns. For researchers and drug development professionals, understanding the properties, applications, and limitations of Perfluamine is crucial for the development of new and improved perfluorocarbon-based therapeutics and for assessing the environmental impact of such compounds. Further research is needed to elucidate its specific biological effects and to develop safer, more effective, and environmentally benign alternatives.

References

- 1. Perfluorocarbons in Research and Clinical Practice: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cellular effects of perfluorochemicals correlate with their lipid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analytical Techniques to Uncover the Biological Burden of 'Forever Chemicals' | Lab Manager [labmanager.com]

- 6. Effects of Perfluorocarbons on surfactant exocytosis and membrane properties in isolated alveolar type II cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bidenwhitehouse.archives.gov [bidenwhitehouse.archives.gov]

Physical and chemical properties of Perfluamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluamine, a perfluorinated tertiary amine, is a synthetic compound with a unique combination of physical and chemical properties that have garnered interest in various scientific and industrial fields. Its high gas-dissolving capacity, chemical inertness, and thermal stability make it a candidate for applications ranging from oxygen therapeutics to electronic coolants. This technical guide provides an in-depth overview of the core physical and chemical properties of Perfluamine, including its synthesis and analytical methodologies. The information is presented to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Introduction

Perfluamine, also known as perfluorotripropylamine, is a fluorocarbon and a derivative of tripropylamine where all hydrogen atoms have been replaced by fluorine atoms. This extensive fluorination imparts remarkable properties, including high density, low surface tension, and a high capacity for dissolving respiratory gases, which is a key characteristic for its investigation as a component in blood substitutes.[1][2][3] Its chemical stability and inertness are attributed to the strength of the carbon-fluorine bond.[4] This document details the known physical and chemical characteristics of Perfluamine, methods for its synthesis and analysis, and a discussion of its potential applications and biological interactions.

Physical Properties

Perfluamine is a colorless and odorless liquid at room temperature.[5] Its physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C9F21N | [1][6][7] |

| Molecular Weight | 521.07 g/mol | [1][2][6] |

| Appearance | Colorless, odorless, clear liquid | [5][8] |

| Density | 1.82 g/cm³ at 25 °C | [8][9] |

| Melting Point | -52 °C | [3][8] |

| Boiling Point | 125 - 135 °C | [3][8][10] |

| Vapor Pressure | 5.16 hPa at 20 °C | [3][10] |

| Refractive Index | 1.279 at 20 °C | [3][8] |

| Flash Point | 32.4 °C | [1][5] |

Chemical Properties

The chemical properties of Perfluamine are largely defined by its perfluorinated structure, which confers high stability and inertness.

| Property | Description | References |

| Solubility | Practically insoluble in water. Slightly soluble in DMSO and methanol. | [3][8][11] |

| pKa (Predicted) | -27.02 ± 0.50 | [3] |

| Chemical Stability | Highly stable and resistant to degradation under environmental conditions.[4] Stable under recommended storage conditions.[12] | [4][12] |

| Reactivity | Generally unreactive with acids, bases, and oxidizing agents.[4] Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[12] | [4][12] |

| LogP | 5.3 - 6.1 | [3] |

Experimental Protocols

Determination of Boiling Point (General Method)

A standard method for determining the boiling point of a liquid like Perfluamine involves distillation.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Perfluorocarbon-based oxygen carriers: from physics to physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Biophysical Consequences for Exposure of Model Cell Membranes to Perfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissociation of 19F and fluorescence signal upon cellular uptake of dual-contrast perfluorocarbon nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Perfluorocarbon-based oxygen carriers: from physics to physiology [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. search.library.doc.gov [search.library.doc.gov]

Perfluamine's Biological Impact: A Technical Deep Dive into its Mechanism of Action

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive technical guide released today sheds new light on the biological mechanism of action of perfluamine, a perfluorocarbon that was a key component of the artificial blood substitute Fluosol-DA. This guide, tailored for researchers, scientists, and drug development professionals, details the compound's primary function as an oxygen carrier and its significant, though indirect, influence on the innate immune system, particularly on neutrophil function.

Perfluamine, chemically known as perfluorotripropylamine, is a biologically inert compound with a high capacity for dissolving gases, including oxygen and carbon dioxide. This property was the cornerstone of its use in Fluosol-DA, where it served as a vehicle for oxygen transport in the bloodstream, independent of hemoglobin. While effective in this primary role, subsequent research has revealed a more complex interaction with biological systems, largely attributable to the other components of the Fluosol-DA emulsion.

This technical guide synthesizes available data to present a clear picture of perfluamine's mechanism of action, emphasizing the critical role of the emulsifying agent, Pluronic F-68 (also known as poloxamer 188), in the observed biological effects. The guide provides a detailed analysis of the impact on the complement system and neutrophil function, supported by quantitative data and experimental methodologies.

Primary Mechanism of Action: Inert Oxygen Carrier

Perfluamine's principal biological role is the physical transport of dissolved oxygen. Unlike hemoglobin, which chemically binds oxygen, perfluorocarbons like perfluamine carry oxygen in a dissolved state within their molecular structure. This allows for the delivery of oxygen to tissues, particularly in situations of compromised blood flow or low hemoglobin levels. The efficiency of this process is directly proportional to the partial pressure of oxygen in the inspired air, necessitating the administration of high-concentration oxygen to patients receiving perfluorocarbon-based blood substitutes.

Indirect Immunomodulatory Effects: A Tale of Two Components

While perfluamine itself is largely inert, the emulsion in which it was delivered, Fluosol-DA, exhibited significant effects on the innate immune system. These effects are now understood to be primarily mediated by the emulsifying agent, Pluronic F-68, and the formation of perfluorocarbon-detergent micelles.

Complement System Activation

A notable adverse effect associated with Fluosol-DA administration was the activation of the complement system, a key component of the innate immune response. Research has demonstrated that this activation is not a direct effect of perfluamine but is instead triggered by Pluronic F-68. The detergent, when forming micelles around the perfluorocarbon droplets, creates a surface configuration that activates the complement cascade[1]. This can lead to the generation of anaphylatoxins and subsequent hypersensitivity reactions.

Impact on Neutrophil Function

Fluosol-DA was found to have a profound impact on the function of neutrophils, the most abundant type of white blood cell and a critical first line of defense against infection. The observed effects were a complex mixture of initial activation followed by a period of functional inhibition.

Initially, the Pluronic F-68 micelles in Fluosol-DA act as a phagocytic stimulus, leading to neutrophil activation, characterized by superoxide anion production and degranulation[2]. However, this initial activation renders the neutrophils refractory to subsequent stimulation.

Subsequent and more pronounced effects include a marked inhibition of key neutrophil functions:

-

Chemotaxis: The directed migration of neutrophils towards inflammatory stimuli is significantly impaired.

-

Phagocytosis: The ability of neutrophils to engulf and destroy pathogens is reduced.

-

Superoxide Release: The production of reactive oxygen species, a key antimicrobial mechanism, is depressed.

This functional impairment appears to be a consequence of the initial, non-specific activation by the Pluronic F-68 micelles, which may lead to the internalization of the emulsion particles and a subsequent down-regulation of cellular responsiveness.

Quantitative Data Summary

The following table summarizes the quantitative data available on the effects of perfluorochemical emulsions on neutrophil function. It is important to note that these studies were conducted with emulsions (like Fluosol-DA) and the specific contribution of perfluamine alone cannot be isolated.

| Parameter | Emulsion | Concentration | Effect | Reference |

| Chemotaxis | Fluosol-DA | 25% | Inhibited to approx. 25% of control | --INVALID-LINK-- |

| Perfluorocarbon | Not specified | Migration of 18.63% +/- 6.5% of control | --INVALID-LINK-- | |

| Phagocytosis | Fluosol-DA | 25% | Decreased to 50% of control | --INVALID-LINK-- |

| Superoxide Release | Oxypherol | Not specified | Depressed (6 nmoles O2 vs 32 nmoles in control) | --INVALID-LINK-- |

| Neutrophil Activation (H2O2 production) | Perfluorocarbon | Not specified | 39.83% +/- 25.9% of control fluorescence | --INVALID-LINK-- |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the cited data. The following provides an overview of the key experimental protocols used in the foundational studies on the effects of perfluorochemical emulsions on neutrophil function.

Isolation of Human Neutrophils

-

Source: Venous blood from healthy human donors.

-

Method: Dextran sedimentation to separate erythrocytes, followed by Ficoll-Hypaque density gradient centrifugation to isolate polymorphonuclear leukocytes. Contaminating erythrocytes are removed by hypotonic lysis.

-

Purity: Assessed by microscopic examination of stained smears, typically achieving >95% neutrophil purity.

Neutrophil Function Assays

-

Chemotaxis Assay (Boyden Chamber):

-

A two-compartment chamber separated by a micropore filter (e.g., 5 µm).

-

The lower compartment contains a chemoattractant (e.g., zymosan-activated serum or f-Met-Leu-Phe).

-

Isolated neutrophils are placed in the upper compartment.

-

After incubation (e.g., 60-90 minutes at 37°C), the filter is removed, fixed, and stained.

-

Chemotaxis is quantified by counting the number of neutrophils that have migrated through the filter to the lower side.

-

-

Phagocytosis Assay:

-

Neutrophils are incubated with opsonized particles (e.g., polystyrene beads, zymosan, or bacteria).

-

After a set time, extracellular particles are removed by washing.

-

The number of ingested particles is quantified, often by microscopy or flow cytometry.

-

-

Superoxide Anion Production Assay:

-

Based on the superoxide dismutase-inhibitable reduction of ferricytochrome c.

-

Neutrophils are stimulated (e.g., with phorbol myristate acetate - PMA) in the presence of ferricytochrome c.

-

The change in absorbance at 550 nm is measured spectrophotometrically to quantify superoxide production.

-

Conclusion

Disclaimer: Perfluamine is currently under scrutiny for its environmental persistence and potential for bioaccumulation and has been proposed as a Substance of Very High Concern (SVHC) in the European Union. This guide focuses solely on its historical biological mechanism of action in a biomedical context.

References

Spectroscopic Analysis of Perfluorotributylamine: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Perfluorotributylamine (PFTBA), a perfluorinated tertiary amine with the chemical formula N(C₄F₉)₃. Due to the ambiguity of the term "Perfluamine," this document focuses on PFTBA, a well-characterized and widely used perfluorinated compound. PFTBA serves as a pertinent example for researchers, scientists, and drug development professionals working with fluorinated molecules. It is notably used as a calibrant for mass spectrometry and as a component in artificial blood and electronic coolants.[1][2] This guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine[3]

-

Molecular Formula: C₁₂F₂₇N[3]

-

Molecular Weight: 671.09 g/mol [3]

-

CAS Number: 311-89-7[3]

Mass Spectrometry Data

Perfluorotributylamine is a standard compound for tuning and calibrating mass spectrometers, particularly for electron ionization (EI) mode, due to its predictable fragmentation pattern.[1][4][5]

Key Mass Fragments

The electron ionization mass spectrum of PFTBA is characterized by a series of prominent high-mass ions, making it an excellent calibrant for a wide mass range.

| m/z | Relative Abundance (Typical) | Plausible Fragment |

| 69 | High | CF₃⁺ |

| 131 | Moderate | C₃F₅⁺ |

| 219 | High | C₄F₉⁺ |

| 264 | Moderate | C₅F₁₀N⁺ |

| 414 | Low | C₈F₁₆N⁺ |

| 502 | Low | C₉F₂₀N⁺ |

| 671 | Very Low / Absent | [M]⁺ (Molecular Ion) |

Data sourced from NIST Mass Spectrometry Data Center and other spectroscopic databases.[3][4][6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing PFTBA is through GC-MS.

-

Sample Preparation: PFTBA is a liquid and can be dissolved in a suitable solvent like methanol or methyl-tert-butyl ether if necessary, though direct injection is also common.[2][3]

-

Gas Chromatography (GC):

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[5]

-

Mass Analyzer: Quadrupole, ion trap, or high-resolution analyzers like FT-ICR can be used.[5][7]

-

Detector: An electron multiplier is used for ion detection.[5]

-

Tuning: The instrument is tuned using the known fragmentation pattern of PFTBA itself.[5]

-

Infrared (IR) Spectroscopy Data

The IR spectrum of PFTBA is dominated by strong C-F bond stretching vibrations.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1300 - 1100 | Very Strong | C-F stretching modes |

| ~750 - 650 | Strong | C-F bending modes |

Note: Specific peak values can be found in spectral databases like the NIST WebBook.[8][9]

Experimental Protocol: Neat Liquid IR Spectroscopy

As PFTBA is a liquid at room temperature, its IR spectrum is conveniently measured "neat" (undiluted).

-

Sample Preparation: A single drop of PFTBA is placed directly onto an IR-transparent salt plate (e.g., NaCl or KBr).[3][10] A second salt plate is placed on top to create a thin liquid film.[10]

-

Instrument Setup:

-

Data Acquisition: The sample holder with the salt plates is placed in the IR beam path, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio.[11]

-

Alternative Method (ATR-FTIR): For viscous liquids or to simplify cleaning, Attenuated Total Reflectance (ATR) is an excellent alternative. A drop of the sample is placed on the ATR crystal (e.g., diamond or germanium), and the spectrum is recorded.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

For perfluorinated compounds like PFTBA, ¹⁹F NMR is the most informative NMR technique. ¹H NMR would only show signals from any hydrogen-containing impurities, and ¹³C NMR signals are split by the attached fluorine atoms.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of PFTBA shows distinct signals for each of the chemically non-equivalent fluorine environments in the butyl chains. The chemical shifts are typically referenced to CFCl₃ at 0.0 ppm.

| Approximate Chemical Shift (ppm) | Assignment | Multiplicity |

| ~ -81 | -CF₃ | Triplet |

| ~ -121 | -CF₂- (alpha to N) | Multiplet |

| ~ -124 | -CF₂- (beta to N) | Multiplet |

| ~ -126 | -CF₂- (gamma to N) | Multiplet |

Note: Exact chemical shifts and coupling constants can vary with the solvent and spectrometer frequency. Data is available on platforms like SpectraBase, though full access may require a subscription.[13]

Experimental Protocol: ¹⁹F NMR Spectroscopy

Acquiring high-quality ¹⁹F NMR spectra requires consideration of the unique properties of the ¹⁹F nucleus.

-

Sample Preparation: The PFTBA sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F.

-

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent and shimmed as usual.

-

Spectral Width: A very large spectral width (e.g., up to 500,000 Hz) should initially be used for unknown compounds, as ¹⁹F chemical shifts span a wide range (over 500 ppm).[14]

-

Transmitter Offset: The center of the spectrum (transmitter offset) should be set to an estimated value for the compound class, or to 0 ppm if completely unknown.[14]

-

-

Data Acquisition:

-

A standard pulse sequence for ¹⁹F detection is used.

-

If proton coupling is not desired, a proton decoupling sequence can be applied.

-

The number of scans is adjusted based on the sample concentration.

-

-

Processing: After Fourier transformation, the spectrum is phased and baseline corrected. The chemical shifts are referenced, typically to an internal or external standard like CFCl₃.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a liquid sample like Perfluorotributylamine.

Caption: Workflow for PFTBA Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway

This diagram shows a simplified, conceptual pathway of how Perfluorotributylamine might fragment in an electron ionization mass spectrometer.

Caption: Conceptual PFTBA Fragmentation Pathway.

References

- 1. Perfluorotributylamine - Wikipedia [en.wikipedia.org]

- 2. Perfluorotributylamine, Mass Spec Std, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Perfluorotributylamine | N(C4F9)3 | CID 9397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Volume # 3(130), May - June 2020 — "Three series ions of perfluorotributylamine mass-spectrum (PFTBA)" [notes.fluorine1.ru]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Perfluorotributylamine [webbook.nist.gov]

- 9. Perfluorotributylamine [webbook.nist.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]

- 13. spectrabase.com [spectrabase.com]

- 14. F19 detection [nmr.chem.ucsb.edu]

Solubility of Perfluamine: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluamine, also known as perfluorotripropylamine, is a perfluorinated tertiary amine with a range of applications stemming from its unique physicochemical properties, including high gas solubility, chemical inertness, and thermal stability. A critical parameter for its use in research and development, particularly in formulations and biological systems, is its solubility in various solvents. This technical guide provides a comprehensive overview of the available data on the solubility of perfluamine, details experimental protocols for solubility determination, and presents key related workflows and mechanisms through diagrams.

Introduction to Perfluamine

Perfluamine (C9F21N) is a colorless, odorless, and non-flammable liquid. Its structure, in which all hydrogen atoms of tripropylamine are replaced by fluorine atoms, imparts exceptional stability. A key application of perfluamine is as a component in artificial blood substitutes, where it functions as a hydrophobic carrier fluid capable of dissolving and transporting significant volumes of oxygen and carbon dioxide.[1] Its inert nature also makes it suitable for use as a dielectric fluid, a heat transfer fluid, and in the electronics industry for component testing.

Solubility of Perfluamine

The solubility of perfluamine is largely dictated by its perfluorinated nature, which results in both hydrophobic and lipophobic characteristics. This leads to limited solubility in many common aqueous and organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for perfluamine in a wide range of solvents is not extensively documented in publicly available literature. The following table summarizes the available quantitative and semi-quantitative data.

| Solvent/System | Solubility | Molar Concentration (mM) | Remarks |

| Dimethyl Sulfoxide (DMSO) | 90 mg/mL | 172.72 | Sonication is recommended.[1] |

| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 3.3 mg/mL | 6.33 | Sonication is recommended.[1] |

| Water | Slightly Soluble | - | [2][3] |

| Methanol | Slightly Soluble | - | [2][3] |

| Acetone | Very Small | - | [4] |

| Ethanol | Insoluble | - | [4] |

| Ether | Very Small | - | [4] |

| Chloroform | Very Small | - | [4] |

| Benzene | Very Small | - | [4] |

| Petroleum Ether | Very Small | - | [4] |

| Chlorofluoroalkanes | Miscible | - | [4] |

Table 1: Solubility of Perfluamine in Various Solvents and Formulations.

Factors Influencing Solubility

The low solubility of perfluamine in many solvents can be attributed to the weak van der Waals forces between perfluorocarbon molecules and hydrocarbon or protic solvent molecules. The high electronegativity of fluorine atoms creates a strong carbon-fluorine bond and reduces the polarizability of the molecule, limiting its interaction with more polar solvents.

Experimental Protocols for Solubility Determination

A standardized and rigorous protocol is essential for determining the solubility of compounds like perfluamine. The following outlines a general experimental workflow based on the shake-flask method, which is a common technique for assessing the equilibrium solubility of a substance.

General Shake-Flask Solubility Protocol

This protocol is a generalized procedure and may require optimization based on the specific solvent and analytical method used.

-

Preparation of Saturated Solution:

-

Add an excess amount of perfluamine to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid/liquid phase should be clearly visible.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator. The agitation time should be sufficient to reach equilibrium, which may range from 24 to 72 hours. Preliminary studies are recommended to determine the time to equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand at the constant temperature to allow for the separation of the undissolved perfluamine.

-

Carefully withdraw a sample from the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of perfluamine in the diluted sample using a validated analytical technique. Due to the lack of a chromophore in perfluamine, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard are often employed.

-

-

Calculation:

-

Calculate the solubility of perfluamine in the solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or molarity (mol/L).

-

Visualizations of Related Processes

Synthesis of Perfluorinated Amines

A common industrial method for the synthesis of perfluorinated compounds, including perfluamine, is the Simons process, which involves electrochemical fluorination.

References

An In-depth Technical Guide to Early Research on Perfluamine (Perfluorotripropylamine)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research studies on Perfluamine, also known as Perfluorotripropylamine. The focus is on the foundational scientific data, including physicochemical properties, synthesis methodologies, and the initial toxicological assessments that have been publicly documented.

Core Compound Information

Perfluamine, chemically known as perfluorotripropylamine, is a perfluorinated compound with the molecular formula C9F21N.[1][2][3] It is characterized by its high thermal stability and chemical inertness, properties that have led to its use in various industrial and technical applications, including as a heat transfer fluid and in the electronics industry.[2]

Physicochemical Properties

Quantitative data on the physicochemical properties of Perfluamine are summarized in the table below. This information is critical for understanding its behavior in experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C9F21N | [1] |

| Molecular Weight | 521.07 g/mol | [1][2] |

| Melting Point | -52 °C | [1] |

| Boiling Point | 125-135 °C | [1] |

| Density | 1.82 g/cm³ at 25 °C | [1][2] |

| Vapor Pressure | 9.91 mmHg at 25 °C | [1] |

| Refractive Index | 1.279 at 25 °C | [1][2] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [1] |

Experimental Protocols: Synthesis of Perfluamine

Early and current synthesis of Perfluamine has relied on exhaustive fluorination of tripropylamine. The two primary methods documented are electrochemical fluorination (Simons process) and cobalt fluoride fluorination.

1. Electrochemical Fluorination (Simons Process): This is the preferred industrial route to fluorinated tertiary alkylamines.[2] The general protocol involves:

-

Starting Material: Tripropylamine.

-

Electrolyte: Anhydrous hydrogen fluoride (HF).

-

Process: A solution of tripropylamine in anhydrous HF is electrolyzed. The hydrogen atoms on the alkyl chains are replaced with fluorine atoms.

-

Product: A mixture of perfluorinated products is obtained, from which Perfluamine is separated and purified.

2. Cobalt Fluoride Fluorination: This method involves the use of a high-valency metal fluoride to replace hydrogen with fluorine.

-

Fluorinating Agent: Cobalt(III) fluoride (CoF3).

-

Process: Tripropylamine vapor is passed over a heated bed of CoF3. The CoF3 is reduced to CoF2 during the reaction.

-

Regeneration: The CoF2 is then regenerated by passing fluorine gas over it at a higher temperature.

-

Product: The crude product is then purified to yield Perfluamine. A continuous production method based on this principle has been patented, which involves reacting tripropylamine vapor with a fluorine-nitrogen mixed gas in a reactor containing a cobalt-based catalyst.[4][5]

Below is a generalized workflow for the synthesis and purification of Perfluamine.

Early Toxicological and Biological Studies

The earliest publicly available, specific research on the biological effects of Perfluamine dates to the 1980s, primarily in the context of its use as a component in blood substitute emulsions, most notably Fluosol-DA.[2] These studies were foundational in understanding its in-vivo behavior.

Experimental Protocols: The precise, detailed protocols of these early studies are not fully available in the public literature. However, the general methodologies can be summarized as follows:

-

Animal Models: Studies were conducted primarily in rats and dogs.[2]

-

Administration: Perfluamine was administered intravenously as part of an emulsion (e.g., Fluosol-DA, a 20% emulsion containing perfluorodecalin and perfluorotripropylamine).[2]

-

Dosage: Doses varied depending on the study, with some experiments using up to 14 g/kg of the emulsion in rats.[6]

-

Endpoints Measured:

-

Pharmacokinetics: Blood concentrations of Perfluamine were measured over time to determine its biological half-life.[2][6]

-

Organ Distribution: The accumulation and retention of Perfluamine in organs of the reticuloendothelial system (RES), such as the liver and spleen, were quantified.[2]

-

Hepatotoxicity: Liver function was assessed by measuring serum transaminase levels.[2]

-

RES Function: The function of the reticuloendothelial system was evaluated using colloidal carbon clearance assays.[2]

-

Summary of Quantitative Findings:

| Parameter | Finding | Animal Model | Reference |

| Biological Half-life | Exponential half-life in liver and spleen ranged from 110 to 190 days. | Rat | [2] |

| Organ Accumulation | Significant accumulation in the liver and spleen. Maximum liver content reached after 2 days. | Rat | [2] |

| RES Function | Colloidal carbon clearance was reduced to less than half of the control value immediately after administration. | Rat | [2] |

| Liver Function | Serum transaminases increased to about twice the control levels but returned to normal by the second day. | Rat | [2] |

The workflow for these early toxicological assessments can be visualized as follows.

References

- 1. Cas 338-83-0,Perfluorotripropylamine | lookchem [lookchem.com]

- 2. Perfluorotripropylamine | N(C3F7)3 | CID 67645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfluorotripropylamine | 338-83-0 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN103145561B - Continuous production method for perfluoro tripropylamine - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

Toxicological Profile of Perfluorotripropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the toxicological profile of perfluorotripropylamine (PFTPA). Significant data gaps exist in the scientific literature regarding many standard toxicological endpoints for this substance. The information provided herein should be interpreted with caution and is intended for informational purposes for a scientific audience.

Executive Summary

Perfluorotripropylamine (PFTPA), a perfluorinated tertiary amine, has historically been used in specialized applications, most notably as a component of the artificial blood substitute Fluosol-DA. Despite its use in a clinical context, a comprehensive public toxicological profile for PFTPA is largely unavailable. This guide synthesizes the accessible data on its toxicological properties, highlighting both the known information and the considerable data deficiencies.

Safety data sheets and chemical supplier information frequently classify PFTPA as a skin, eye, and respiratory irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals also indicates potential for acute oral and dermal toxicity. Studies related to its use in Fluosol-DA provide some insight into its long biological half-life in animal models. However, crucial quantitative data from standardized acute toxicity, sub-chronic/chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity studies are not publicly available. This lack of data necessitates a cautious approach in any application involving potential human exposure.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)propan-1-amine | [1] |

| CAS Number | 338-83-0 | [1] |

| Molecular Formula | C9F21N | [1] |

| Molecular Weight | 521.07 g/mol | [2] |

| Appearance | Colorless, odorless, clear liquid | [3] |

| Boiling Point | 125-135 °C | [2] |

| Melting Point | -52 °C | [2] |

| Density | 1.82 g/cm³ | [2] |

| Vapor Pressure | 20 mm Hg @ 37 °C | [4] |

| Solubility | Insoluble in water and ethanol; slightly soluble in DMSO and methanol. | [2][5] |

Toxicological Data

Acute Toxicity

Quantitative data for acute toxicity of perfluorotripropylamine is largely absent from publicly available literature. While some safety data sheets state "no data available" for oral, dermal, and inhalation routes, GHS classifications from PubChem suggest potential for harm.[1][4]

| Endpoint | Classification | Notes | Reference |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | Based on aggregated GHS data; specific LD50 value not available. | [1] |

| Acute Dermal Toxicity | Toxic in contact with skin (Category 3) | Based on aggregated GHS data; specific LD50 value not available. | [1] |

| Acute Inhalation Toxicity | Data not available | [4][6] | |

| Skin Corrosion/Irritation | Causes skin irritation | Repeatedly cited in safety data sheets. | [2][6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Repeatedly cited in safety data sheets. | [1][6] |

| Respiratory Irritation | May cause respiratory irritation | Cited in safety data sheets. | [2][6] |

Sub-Chronic and Chronic Toxicity

No dedicated sub-chronic or chronic toxicity studies for perfluorotripropylamine were identified in the public domain. Therefore, No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) are not available.

Genotoxicity

There is no publicly available data from standard genotoxicity assays, such as the Ames test or in vitro/in vivo chromosomal aberration assays, for perfluorotripropylamine.[4][6]

Carcinogenicity

No long-term carcinogenicity bioassays for perfluorotripropylamine have been identified in the public literature.[4][6]

Reproductive and Developmental Toxicity

No studies on the effects of perfluorotripropylamine on fertility, reproduction, or embryonic/fetal development were found in the public domain.[4][6]

Immunotoxicity

Specific studies on the immunotoxicity of perfluorotripropylamine are not available. However, as a component of the blood substitute Fluosol-DA, some clinical studies noted pulmonary complications and effects on white blood cell counts in patients, which may suggest a potential for immunomodulatory effects of the complete formulation.[7][8] It is important to note that these effects cannot be directly attributed to PFTPA alone, as Fluosol-DA is a complex emulsion.[9]

Toxicokinetics

The most substantive data regarding the biological fate of PFTPA comes from studies of Fluosol-DA, an emulsion containing 3 parts PFTPA and 7 parts perfluorodecalin.[1]

| Parameter | Species | Findings | Experimental Protocol | Reference |

| Biological Half-Life | Rat | Exponential half-lives for combined liver and spleen PFTPA ranged from 110 to 190 days. Linear half-lives ranged from 175 to 300 days. | Various dosages of an emulsion of PFTPA were administered to five rats. At intervals up to 86 weeks after infusion, (19F) MRI was used to measure the amount of PFTPA in the liver and spleen. | [1] |

| Distribution | Rat | After administration of Fluosol-DA, maximal storage of the perfluorochemicals was reached in the spleen as early as 12 hours, while the liver reached maximal content after 2 days. | An emulsion of perfluorodecalin and perfluorotripropylamine (4.4 g PFC/kg body weight) was administered to rats. | [1][3] |

| Human Half-Life (as Fluosol-DA) | Human | The half-life of Fluosol-DA in anemic patients was reported to be 24.3 ± 4.3 hours. | Clinical studies in patients receiving Fluosol-DA. | [1] |

Visualizations

Logical Relationship of Available Toxicological Data

Caption: Overview of available toxicological data for PFTPA.

Experimental Workflow for Biological Half-Life Determination in Rats

Caption: Experimental design for PFTPA half-life determination.

Data Gaps and Future Research

The toxicological database for perfluorotripropylamine is remarkably sparse. The primary areas where data is critically lacking include:

-

Acute Toxicity: Determination of LD50 and LC50 values for oral, dermal, and inhalation routes is necessary to accurately classify its acute toxicity.

-

Repeated-Dose Toxicity: Sub-chronic (90-day) and chronic studies in rodent models are required to identify target organs and establish NOAELs for risk assessment.

-

Genotoxicity: A standard battery of in vitro and in vivo genotoxicity tests is needed to evaluate its mutagenic and clastogenic potential.

-

Carcinogenicity: Two-year bioassays in rodent models are necessary to assess the carcinogenic potential of PFTPA.

-

Reproductive and Developmental Toxicity: Studies are required to understand the potential effects of PFTPA on fertility, reproductive organs, and embryonic/fetal development.

-

Mechanistic Studies: Research into the potential mechanisms of toxicity, if any, would be highly valuable.

Given the persistence of other perfluorinated compounds in the environment and their associated health concerns, the lack of data for PFTPA represents a significant knowledge gap. A comprehensive toxicological evaluation according to current international guidelines is warranted for a complete and accurate risk assessment.

References

- 1. Perfluorotripropylamine | N(C3F7)3 | CID 67645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Evaluating Potential Developmental Toxicity of Per- and Polyfluoroalkyl Substances (PFAS) in Xenopus laevis Embryos and Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. Red blood cell substitutes and artificial blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pulmonary complications after Fluosol administration to patients with life-threatening blood loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical studies of a perfluorochemical whole blood substitute (Fluosol-DA) Summary of 186 cases - PMC [pmc.ncbi.nlm.nih.gov]

Perfluamine: An In-depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the environmental fate and transport of Perfluamine (also known as Perfluorotripropylamine). Specific experimental data for this compound is limited; therefore, much of the information is based on data from structurally similar per- and polyfluoroalkyl substances (PFAS) and standardized testing protocols.

Executive Summary

Perfluamine (Perfluorotripropylamine, CAS No. 338-83-0) is a perfluorinated amine notable for its chemical inertness and high thermal stability.[1] These properties, advantageous in its industrial applications as a heat transfer fluid, solvent, and in the electronics industry, also contribute to significant environmental concerns.[1] Like many per- and polyfluoroalkyl substances (PFAS), Perfluamine is characterized by extreme persistence in the environment.[1] Its strong carbon-fluorine bonds make it highly resistant to natural degradation processes.[1] Consequently, it has the potential for long-range environmental transport and bioaccumulation. This guide synthesizes the available data on the environmental fate and transport of Perfluamine, outlines standard experimental protocols for its assessment, and visualizes key environmental processes and analytical workflows.

Physicochemical Properties and Environmental Distribution

The environmental behavior of Perfluamine is dictated by its physicochemical properties. While specific experimental data for Perfluamine is not always available, its properties can be inferred from its structure and from data on similar PFAS compounds.

Table 1: Physicochemical and Environmental Fate Properties of Perfluamine

| Property | Value | Source/Comment |

| CAS Number | 338-83-0 | |

| Molecular Formula | C₉F₂₁N | |

| Molecular Weight | 521.07 g/mol | |

| Boiling Point | 125-135 °C | [2] |

| Vapor Pressure | 5.16 hPa at 20°C | [2] |

| Water Solubility | Practically insoluble | Inferred from structure and properties of similar compounds. |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.3 - 6.1 | [2] This high value indicates a strong tendency to partition into fatty tissues, suggesting a potential for bioaccumulation. |

| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | Data not available | Expected to be high based on the high Log Kₒw, indicating a tendency to sorb to organic matter in soil and sediment. |

| Henry's Law Constant | Data not available | |

| Atmospheric Lifetime | Potentially very long | Perfluorinated compounds are known to have long atmospheric lifetimes, often on the order of hundreds to thousands of years.[3][4] |

| Biological Half-Life (Rats) | 110 - 300 days (linear and exponential models) | [5] This indicates significant persistence within biological systems. |

Environmental Fate: Persistence and Degradation

Perfluamine is expected to be extremely persistent in the environment due to the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry.

Abiotic Degradation

-

Hydrolysis: Perfluamine is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9). The C-F bonds are resistant to cleavage by water. Studies on other perfluorinated compounds have shown hydrolysis to be a negligible degradation pathway.[6]

-

Photolysis: Direct photolysis of Perfluamine in the atmosphere or in surface waters is expected to be a very slow process.[7][8] While some PFAS can be degraded under specific laboratory conditions using high-energy UV light, these conditions are not representative of the natural environment.[9]

Biotic Degradation

Currently, there is no evidence to suggest that Perfluamine is readily biodegradable. Perfluorinated compounds are generally recalcitrant to microbial degradation.[10][11][12] The fluorine atoms shield the carbon backbone from enzymatic attack. While some research has shown limited biodegradation of certain polyfluorinated substances (which contain some C-H bonds), perfluorinated compounds like Perfluamine are considered non-biodegradable under normal environmental conditions.[13][14]

Environmental Transport

The mobility of Perfluamine in the environment is governed by its partitioning behavior between air, water, soil, and biota.

Atmospheric Transport

Due to its potential for a long atmospheric lifetime, Perfluamine could be subject to long-range atmospheric transport, leading to its presence in remote ecosystems far from its sources.

Transport in Water and Soil

In aquatic and terrestrial systems, the transport of Perfluamine is largely influenced by its high hydrophobicity (high Log Kₒw) and expected high sorption to organic matter (high Kₒc). This suggests that Perfluamine will likely partition to sediments and soils, reducing its mobility in the aqueous phase. However, it can still be transported dissolved in water or bound to particulate matter.

Bioaccumulation and Trophic Transfer

The high Log Kₒw value of Perfluamine indicates a significant potential for bioaccumulation in organisms.[2] It is likely to accumulate in fatty tissues. The long biological half-life observed in rats further supports its potential to persist and accumulate in biological systems.[5] While a specific Bioconcentration Factor (BCF) for Perfluamine in fish or other aquatic organisms is not available, it is expected to be high based on its chemical properties.

Experimental Protocols

The following sections describe standardized experimental protocols that are used to determine the key environmental fate and transport parameters for chemicals like Perfluamine. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and methods from the U.S. Environmental Protection Agency (EPA).

Octanol-Water Partition Coefficient (Kₒw)

-

Method: OECD Test Guideline 117: Partition Coefficient (n-octanol/water), HPLC Method.[15]

-

Principle: This method determines the Kₒw by measuring the retention time of the substance on a high-performance liquid chromatography (HPLC) column with a non-polar stationary phase. The retention time is correlated with the known Kₒw values of reference compounds. This method is particularly suitable for substances with high Log Kₒw values and low water solubility.

-

Procedure:

-

An analytical column is packed with a solid phase coated with a non-polar organic material (e.g., C18).

-

A polar mobile phase (e.g., methanol-water mixture) is used to elute the test substance.

-